molecular formula C20H16O9 B586420 4-O-Desmethyldoxorubicinone CAS No. 65446-19-7

4-O-Desmethyldoxorubicinone

Cat. No.: B586420
CAS No.: 65446-19-7
M. Wt: 400.339
InChI Key: WLRQJZRSYGQUKG-FVINQWEUSA-N
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Description

4-O-Desmethyldoxorubicinone is an analog of Doxorubicin, an anthracycline antibiotic known for its anti-Gram-positive bacterial activity and broad antitumor spectrum. The compound has the molecular formula C20H16O9 and a molecular weight of 400.34 g/mol. It is a red solid with a high degree of purity, typically ≥95%.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-Desmethyldoxorubicinone involves multiple steps, starting from the precursor Doxorubicin. The process typically includes selective demethylation reactions under controlled conditions to remove the methoxy group at the 4-position . Specific reagents and catalysts are used to achieve this transformation, ensuring high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent systems, to maximize efficiency and minimize costs . Quality control measures are implemented to ensure the final product meets stringent purity and safety standards.

Chemical Reactions Analysis

Types of Reactions

4-O-Desmethyldoxorubicinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-O-Desmethyldoxorubicinone has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the study of anthracycline derivatives.

    Biology: Investigated for its biological activity, particularly its interactions with DNA and RNA.

    Medicine: Explored for its potential as an anticancer agent due to its structural similarity to Doxorubicin.

    Industry: Utilized in the development of new pharmaceuticals and as a quality control standard in drug manufacturing.

Mechanism of Action

The mechanism of action of 4-O-Desmethyldoxorubicinone is similar to that of Doxorubicin. It primarily exerts its effects through DNA intercalation, which disrupts the function of topoisomerase II, an enzyme crucial for DNA replication and repair . This leads to DNA damage and the generation of reactive oxygen species, ultimately causing cell death . The compound targets rapidly dividing cells, making it effective against various types of cancer .

Comparison with Similar Compounds

Similar Compounds

    Doxorubicin: The parent compound, widely used in cancer treatment.

    Daunorubicin: Another anthracycline antibiotic with similar mechanisms of action.

    Epirubicin: A derivative of Doxorubicin with a slightly different side chain, leading to different pharmacokinetics.

    Idarubicin: A synthetic analog with enhanced lipophilicity and improved cellular uptake.

Uniqueness

4-O-Desmethyldoxorubicinone is unique due to its specific structural modifications, which may confer different pharmacological properties compared to its analogs. These modifications can affect its efficacy, toxicity, and overall therapeutic potential.

Properties

IUPAC Name

(7S,9S)-4,6,7,9,11-pentahydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O9/c21-6-11(24)20(29)4-8-13(10(23)5-20)19(28)15-14(17(8)26)16(25)7-2-1-3-9(22)12(7)18(15)27/h1-3,10,21-23,26,28-29H,4-6H2/t10-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRQJZRSYGQUKG-FVINQWEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(CC1(C(=O)CO)O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C2=C(C[C@]1(C(=O)CO)O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747564
Record name (8S,10S)-1,6,8,10,11-Pentahydroxy-8-(hydroxyacetyl)-7,8,9,10-tetrahydrotetracene-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65446-19-7
Record name (8S,10S)-1,6,8,10,11-Pentahydroxy-8-(hydroxyacetyl)-7,8,9,10-tetrahydrotetracene-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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